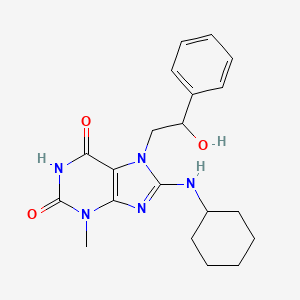

![molecular formula C20H13ClN4O3S B6484376 N-(4-chloro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895016-89-4](/img/structure/B6484376.png)

N-(4-chloro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chloro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide (CBCN) is a novel chemical compound that has been studied for its potential in scientific research applications. CBCN is a member of the benzamide family, which is characterized by its ability to form strong covalent bonds with a variety of molecules. CBCN has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Compounds

Benzothiazole-based compounds have shown significant potential in the development of new anti-tubercular drugs . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Antimicrobial Drugs

Compounds containing benzothiazole moieties have been used as antimicrobial drugs . These compounds have shown promising results in inhibiting the growth of various microorganisms .

Anticancer Agents

Benzothiazole derivatives have been associated with a wide range of biological activities, including selective cytotoxicity against tumorigenic cell lines . This makes them potential candidates for the development of new anticancer drugs .

Inhibitors of Ubiquitin Ligase

Benzothiazole-based compounds have been shown to inhibit ubiquitin ligase, an enzyme involved in protein degradation . This could have potential applications in the treatment of diseases related to protein misfolding or aggregation .

Treatment of Rotavirus Infections

Some benzothiazole derivatives have shown potential for the prophylaxis and treatment of rotavirus infections . This could lead to the development of new antiviral drugs .

Modulators of Adenosine A2A Receptor

Benzothiazole-based compounds have been identified as modulators of the adenosine A2A receptor . This receptor plays a crucial role in various physiological processes, and its modulation could have therapeutic implications .

Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors

Compounds containing benzothiazole moieties have been identified as potential therapeutic agents for disorders associated with nuclear hormone receptors . This could lead to the development of new drugs for the treatment of hormonal disorders .

Antifungal Agents

Thiazole derivatives, which are structurally similar to benzothiazole, have been used as antifungal agents . It’s possible that benzothiazole-based compounds could also have antifungal properties .

Eigenschaften

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN4O3S/c21-15-7-3-9-17-18(15)23-20(29-17)24(12-13-5-4-10-22-11-13)19(26)14-6-1-2-8-16(14)25(27)28/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMRXPKMKUEXST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

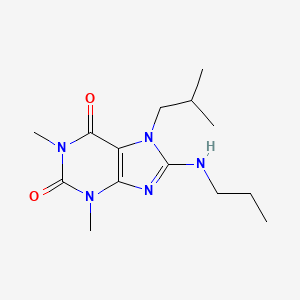

![N-(3-methylbutyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B6484316.png)

![4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6484317.png)

![N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B6484328.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B6484333.png)

![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B6484337.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B6484342.png)

![ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484355.png)

![ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484369.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B6484384.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide](/img/structure/B6484392.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6484402.png)

![6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one](/img/structure/B6484410.png)